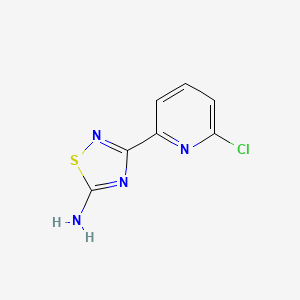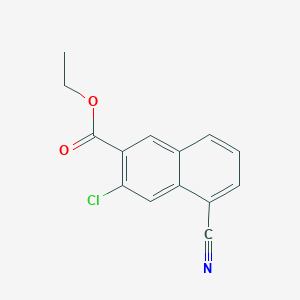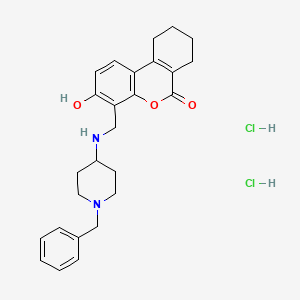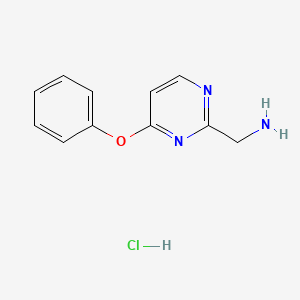![molecular formula C14H15ClN2O3 B15173848 1H-Pyrrolo[2,3-b]pyridine-1-acetic acid, 6-chloro-2-formyl-, 1,1-dimethylethyl ester](/img/structure/B15173848.png)
1H-Pyrrolo[2,3-b]pyridine-1-acetic acid, 6-chloro-2-formyl-, 1,1-dimethylethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Pyrrolo[2,3-b]pyridine-1-acetic acid, 6-chloro-2-formyl-, 1,1-dimethylethyl ester is a complex organic compound with a unique structure that includes a pyrrolo[2,3-b]pyridine core
Méthodes De Préparation
The synthesis of 1H-Pyrrolo[2,3-b]pyridine-1-acetic acid, 6-chloro-2-formyl-, 1,1-dimethylethyl ester typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Pyrrolo[2,3-b]pyridine Core: This can be achieved through a transition-metal-free strategy involving the cross-coupling of pyrrole rings with acyl (bromo)acetylenes, followed by the addition of propargylamine and intramolecular cyclization.
Introduction of Functional Groups: The chloro and formyl groups can be introduced through selective chlorination and formylation reactions, respectively.
Esterification: The final step involves the esterification of the acetic acid moiety with 1,1-dimethylethyl alcohol under acidic conditions.
Analyse Des Réactions Chimiques
1H-Pyrrolo[2,3-b]pyridine-1-acetic acid, 6-chloro-2-formyl-, 1,1-dimethylethyl ester undergoes various chemical reactions, including:
Applications De Recherche Scientifique
1H-Pyrrolo[2,3-b]pyridine-1-acetic acid, 6-chloro-2-formyl-, 1,1-dimethylethyl ester has several scientific research applications:
Mécanisme D'action
The mechanism of action of 1H-Pyrrolo[2,3-b]pyridine-1-acetic acid, 6-chloro-2-formyl-, 1,1-dimethylethyl ester involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
1H-Pyrrolo[2,3-b]pyridine-1-acetic acid, 6-chloro-2-formyl-, 1,1-dimethylethyl ester can be compared with other similar compounds, such as:
1H-Pyrrolo[2,3-b]pyridine: This compound shares the same core structure but lacks the additional functional groups, making it less versatile in certain applications.
6-Chloro-1H-Pyrrolo[2,3-b]pyridine: This compound has a similar structure but lacks the acetic acid and ester groups, which can affect its reactivity and biological activity.
2-Formyl-1H-Pyrrolo[2,3-b]pyridine: This compound contains the formyl group but lacks the chloro and ester groups, leading to different chemical and biological properties.
Propriétés
Formule moléculaire |
C14H15ClN2O3 |
|---|---|
Poids moléculaire |
294.73 g/mol |
Nom IUPAC |
tert-butyl 2-(6-chloro-2-formylpyrrolo[2,3-b]pyridin-1-yl)acetate |
InChI |
InChI=1S/C14H15ClN2O3/c1-14(2,3)20-12(19)7-17-10(8-18)6-9-4-5-11(15)16-13(9)17/h4-6,8H,7H2,1-3H3 |
Clé InChI |
NSWLRSINTHGKFT-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)CN1C(=CC2=C1N=C(C=C2)Cl)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2S)-2-(4-Chlorophenyl)-4-[(4-methoxyphenyl)methyl]morpholine](/img/structure/B15173773.png)


![3-{4-[(2-Aminoethyl)carbamoyl]phenoxy}propanoic acid](/img/structure/B15173792.png)


![Methanone, [3-methyl-5-(1-methylethyl)-4-isoxazolyl][4-(3-methylphenyl)-1-piperazinyl]-](/img/structure/B15173800.png)
![3-[(Bicyclo[2.2.1]heptan-2-yl)amino]-2-methylpropane-1-sulfonic acid](/img/structure/B15173806.png)
![2-Methyl-1-(4-methylphenyl)-1H-benzo[F]indole-3-carbonitrile](/img/structure/B15173809.png)





